アデノシン5'-モノリン酸一水和物

概要

説明

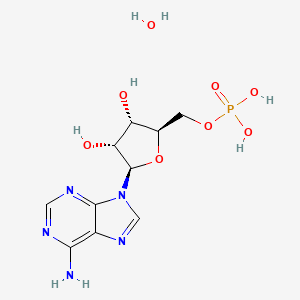

アデノシン5'-モノホスフェート一水和物、別名5'-アデニル酸は、様々な生物学的プロセスにおいて重要な役割を果たすヌクレオチドです。それは、リン酸基、リボース糖、およびアデニン塩基から構成されています。 この化合物はRNA中に見られ、細胞内のエネルギー伝達とシグナル伝達に関与しています .

2. 製法

合成経路と反応条件: アデノシン5'-モノホスフェート一水和物は、アデノシンとリン酸供与体を含む酵素反応によって合成できます。 一般的な方法の1つは、アデノシン三リン酸(ATP)をリン酸供与体として用いて、アデノシンキナーゼを用いてアデノシンをリン酸化することです .

工業的製造方法: アデノシン5'-モノホスフェート一水和物の工業的製造は、多くの場合、微生物発酵によって行われます。 Candida utilisなどの微生物を使用して化合物を生成し、その後、様々なクロマトグラフィー技術を用いて抽出および精製されます .

科学的研究の応用

アデノシン5'-モノホスフェート一水和物は、科学研究において数多くの応用があります。

化学: 他のヌクレオチドおよびヌクレオチドアナログの合成における試薬として使用されます。

生物学: 細胞内のシグナル伝達とエネルギー伝達において役割を果たします。

医学: 虚血や炎症などの疾患における潜在的な治療効果について調査されています。

作用機序

アデノシン5'-モノホスフェート一水和物は、主にAMP活性化プロテインキナーゼ(AMPK)の活性化を通じて作用します。この酵素は、細胞エネルギー恒常性を調節する上で重要な役割を果たします。 この化合物は、T細胞の成熟の促進やナチュラルキラー細胞の活性の強化など、様々な免疫機能にも影響を与えます .

類似の化合物:

- アデノシン二リン酸(ADP)

- アデノシン三リン酸(ATP)

- シチジンモノホスフェート(CMP)

- グアノシンモノホスフェート(GMP)

比較: アデノシン5'-モノホスフェート一水和物は、細胞内のエネルギー伝達に不可欠なADPとATPの前駆体としての役割においてユニークです。 CMPとGMPは異なる代謝経路に関与していますが、アデノシン5'-モノホスフェート一水和物は、特にエネルギー代謝とシグナル伝達に関連しています .

生化学分析

Biochemical Properties

Adenosine 5’-monophosphate monohydrate is an activator of a class of protein kinases known as AMP-activated protein kinase. This enzyme plays a significant role in cellular energy homeostasis by regulating various metabolic pathways. Adenosine 5’-monophosphate monohydrate interacts with enzymes such as AMP-thymidine kinase, AMP deaminase, and 5’-nucleotidase. These interactions are essential for the synthesis and degradation of nucleotides, as well as for the regulation of cellular energy levels .

Cellular Effects

Adenosine 5’-monophosphate monohydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the activation of AMP-activated protein kinase, which regulates glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound also affects immune functions by enhancing T-cell maturation and natural killer cell activity .

Molecular Mechanism

The molecular mechanism of adenosine 5’-monophosphate monohydrate involves its role as an activator of AMP-activated protein kinase. This enzyme is activated by an increase in the AMP to ATP ratio, which occurs during cellular stress or energy depletion. Once activated, AMP-activated protein kinase phosphorylates various downstream targets, leading to the inhibition of anabolic pathways and the activation of catabolic pathways. This results in increased energy production and conservation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adenosine 5’-monophosphate monohydrate can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that adenosine 5’-monophosphate monohydrate can enhance the activity of certain enzymes, such as 5-oxoprolinase, over extended periods .

Dosage Effects in Animal Models

The effects of adenosine 5’-monophosphate monohydrate vary with different dosages in animal models. At lower doses, it can enhance immune function and improve glucose metabolism. At higher doses, it may cause adverse effects such as toxicity and metabolic imbalances. Studies have shown that the compound can activate AMP-activated protein kinase in skeletal muscle, leading to improved insulin sensitivity and glucose uptake .

Metabolic Pathways

Adenosine 5’-monophosphate monohydrate is involved in several metabolic pathways, including the purine nucleotide cycle and the synthesis of RNA. It can be converted to inosine monophosphate by the enzyme myoadenylate deaminase, which is then further metabolized to uric acid for excretion. This compound also plays a role in the regulation of energy metabolism by influencing the levels of ATP and ADP .

Transport and Distribution

Within cells, adenosine 5’-monophosphate monohydrate is transported and distributed by various transporters and binding proteins. It can be taken up by cells through nucleoside transporters and is distributed to different cellular compartments where it exerts its effects. The compound’s localization and accumulation can be influenced by factors such as cellular energy status and the presence of specific binding proteins .

Subcellular Localization

Adenosine 5’-monophosphate monohydrate is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by its subcellular localization, as well as by post-translational modifications that direct it to specific organelles. For example, the activation of AMP-activated protein kinase by adenosine 5’-monophosphate monohydrate occurs primarily in the cytoplasm, where it regulates metabolic pathways .

準備方法

Synthetic Routes and Reaction Conditions: Adenosine 5’-monophosphate monohydrate can be synthesized through enzymatic reactions involving adenosine and phosphate donors. One common method involves the use of adenosine kinase to phosphorylate adenosine in the presence of adenosine triphosphate (ATP) as a phosphate donor .

Industrial Production Methods: Industrial production of adenosine 5’-monophosphate monohydrate often involves microbial fermentation. Microorganisms such as Candida utilis are used to produce the compound, which is then extracted and purified through various chromatographic techniques .

化学反応の分析

反応の種類: アデノシン5'-モノホスフェート一水和物は、以下を含むいくつかの種類の化学反応を起こします。

リン酸化: アデノシン二リン酸(ADP)およびアデノシン三リン酸(ATP)への変換。

脱リン酸化: アデノシンへの逆変換。

加水分解: アデノシンと無機リン酸への分解.

一般的な試薬と条件:

リン酸化: アデノシンキナーゼとATPが必要です。

脱リン酸化: ホスファターゼによって触媒されます。

加水分解: 一般的に酸性または酵素条件下で起こります.

主要な生成物:

リン酸化: ADPとATP。

脱リン酸化: アデノシン。

加水分解: アデノシンと無機リン酸.

類似化合物との比較

- Adenosine diphosphate (ADP)

- Adenosine triphosphate (ATP)

- Cytidine monophosphate (CMP)

- Guanosine monophosphate (GMP)

Comparison: Adenosine 5’-monophosphate monohydrate is unique in its role as a precursor to both ADP and ATP, which are critical for energy transfer in cells. Unlike CMP and GMP, which are involved in different metabolic pathways, adenosine 5’-monophosphate monohydrate is specifically linked to energy metabolism and signal transduction .

特性

IUPAC Name |

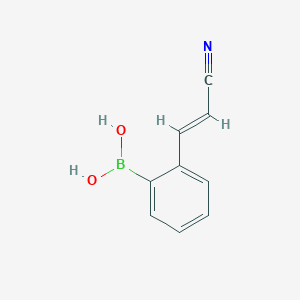

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEFQKVADUBYKV-MCDZGGTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939806 | |

| Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purin-6-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18422-05-4 | |

| Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purin-6-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Adenosine 5'-monophosphate monohydrate interact with its target in the Zika virus, and what are the downstream effects?

A1: Research suggests that Adenosine 5'-monophosphate monohydrate targets the Zika virus NS5 methyltransferase, similar to the native inhibitor S-adenosylhomocysteine (SAH) []. This interaction likely occurs through stable binding at the enzyme's active site, potentially mimicking SAH and disrupting the methylation processes crucial for viral replication []. Further research is needed to confirm the exact mechanism of action and downstream effects on viral replication.

Q2: What is the structural characterization of Adenosine 5'-monophosphate monohydrate, including its molecular formula and weight?

A2: Adenosine 5'-monophosphate monohydrate, also known as Adenosine monophosphate (AMP), has the molecular formula C10H14N5O7P·H2O. Its molecular weight is 365.24 g/mol. Information on specific spectroscopic data was not provided in the analyzed research papers.

Q3: Has Adenosine 5'-monophosphate monohydrate been investigated using computational chemistry methods?

A3: Yes, computational chemistry played a key role in identifying Adenosine 5'-monophosphate monohydrate as a potential Zika virus inhibitor. Researchers employed various techniques like molecular docking, molecular dynamics (MD) simulations, and calculations of binding free energies using methods like MM/GBSA []. These simulations provided insights into the binding stability of Adenosine 5'-monophosphate monohydrate with the Zika virus NS5 methyltransferase and its potential as an inhibitor [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

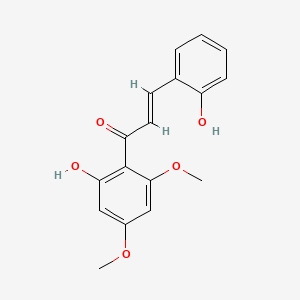

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)